6-N,6-N-Dimethylpyridine-2,3,6-triamine: Chemical Properties, Reactivity, and Applications in Dye Chemistry and Drug Discovery
6-N,6-N-Dimethylpyridine-2,3,6-triamine: Chemical Properties, Reactivity, and Applications in Dye Chemistry and Drug Discovery
Executive Summary
As a Senior Application Scientist, understanding the fundamental electronic properties of a building block is the first step in predicting its behavior in complex systems. 6-N,6-N-dimethylpyridine-2,3,6-triamine (CAS: 84770-84-3) is a highly electron-rich aromatic heterocycle. Characterized by a central pyridine ring functionalized with two primary amines and one tertiary dimethylamine, this compound exhibits exceptional nucleophilicity. This unique electronic landscape dictates its dual utility: it serves as a highly efficient coupling agent in oxidative polymerization (dye chemistry)[1] and acts as a privileged, fragment-like precursor for the synthesis of imidazo[4,5-b]pyridines—a critical scaffold in modern kinase inhibitor drug discovery[2].
Chemical Identity & Physicochemical Profiling
The reactivity of 6-N,6-N-dimethylpyridine-2,3,6-triamine is entirely governed by its substituents. The lone electron pairs on the three exocyclic nitrogen atoms donate electron density into the pyridine π-system via resonance. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, lowering the oxidation potential of the ring and making it highly susceptible to electrophilic attack.
Quantitative Data Summary
| Property | Value | Structural & Functional Significance |
| Chemical Name | 6-N,6-N-dimethylpyridine-2,3,6-triamine | Nomenclature reflects the precise positioning of the reactive primary amines (C2, C3) and the electron-donating tertiary amine (C6). |
| CAS Registry Number | 84770-84-3 | Standard identifier for procurement and safety tracking[3]. |
| Molecular Formula | C7H12N4 | High nitrogen-to-carbon ratio dictates its basicity and aqueous solubility profile[4]. |
| Molecular Weight | 152.20 g/mol | Low molecular weight qualifies it as an ideal "Rule of 3" compliant fragment for fragment-based drug discovery (FBDD)[3]. |
| SMILES String | CN(C)c1ccc(N)c(N)n1 | Useful for in silico docking and predictive toxicology modeling[3]. |
| H-Bond Donors | 2 | The primary amines at C2 and C3 are critical for intermolecular interactions and intramolecular cyclization. |
| H-Bond Acceptors | 4 | The pyridine nitrogen and exocyclic nitrogens allow for robust solvation in polar media and kinase hinge-binding. |
Mechanistic Pathways & Applications
Oxidative Polymerization in Dye Chemistry
In the formulation of oxidative hair dyes and industrial colorants, 2,3,6-triaminopyridine derivatives function as critical coupling agents (secondary intermediates)[1]. When combined with a primary intermediate like p-phenylenediamine (PPD) under alkaline oxidative conditions, the primary intermediate is oxidized to a highly reactive electrophilic quinonediimine. The electron-rich nature of 6-N,6-N-dimethylpyridine-2,3,6-triamine allows it to undergo rapid nucleophilic attack on the quinonediimine, followed by further oxidation to yield stable, intensely colored indamine or indoaniline polymers[5].
Fig 1: Oxidative coupling pathway of 6-N,6-N-dimethylpyridine-2,3,6-triamine with PPD.
Privileged Scaffold in Medicinal Chemistry
Beyond colorant chemistry, the 2,3-diaminopyridine motif is a highly valued building block in drug discovery. It serves as the direct synthetic precursor to imidazo[4,5-b]pyridines, which are classical bioisosteres of purines[2]. This structural mimicry allows these heterocycles to act as potent, ATP-competitive kinase inhibitors. For example, recent developments have utilized the imidazo[4,5-b]pyridine core to design noncovalent, reversible inhibitors of Bruton's tyrosine kinase (BTK)[6] and Aurora kinases[7]. The pyridine nitrogen and the newly formed imidazole NH act as a critical hydrogen-bond acceptor/donor pair, anchoring the molecule to the hinge region of the kinase domain (e.g., interacting with the Met477 residue in BTK)[6].
Fig 2: Synthesis workflow of imidazo[4,5-b]pyridine scaffolds from 2,3-diaminopyridine precursors.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Oxidative Coupling Assay (Indamine Dye Formation)
Purpose: To evaluate the coupling efficiency and colorimetric profile of the triamine. Causality: An alkaline buffer (pH 9.5) is strictly required to deprotonate the primary intermediate, facilitating its rapid oxidation by H₂O₂ to the reactive quinonediimine species.
Step-by-Step Workflow:
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Preparation: Dissolve 1.0 mmol of p-phenylenediamine and 1.0 mmol of 6-N,6-N-dimethylpyridine-2,3,6-triamine in 10 mL of a 50% aqueous ethanol solution.
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Alkalization: Add 1.0 mL of 25% aqueous ammonia to adjust the pH to approximately 9.5.
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Oxidation Initiation: Dropwise, add 1.5 mL of 3% hydrogen peroxide (H₂O₂) while stirring continuously at room temperature.
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Incubation: Allow the reaction to proceed for 30 minutes. A distinct color shift from clear/pale yellow to deep blue/violet will be observed.
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Self-Validation System: Extract a 10 µL aliquot, dilute in 1 mL of ethanol, and analyze via UV-Vis spectroscopy. The complete disappearance of the PPD absorption band and the emergence of a broad absorption peak in the visible region ( λmax ~500-650 nm) quantitatively confirms successful indamine polymer formation.
Protocol B: Synthesis of Imidazo[4,5-b]pyridine Scaffolds
Purpose: To construct the purine-bioisostere core for downstream kinase inhibitor screening. Causality: Triethyl orthoformate is selected as it acts as both the electrophilic carbon source and the dehydrating solvent. The addition of p-toluenesulfonic acid (p-TSA) protonates the orthoester, accelerating the initial nucleophilic attack by the sterically accessible C2-primary amine, which is immediately followed by intramolecular cyclization by the C3-amine.
Step-by-Step Workflow:
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Reaction Setup: In a 50 mL round-bottom flask, suspend 5.0 mmol of 6-N,6-N-dimethylpyridine-2,3,6-triamine in 15 mL of triethyl orthoformate.
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Catalysis: Add a catalytic amount (0.5 mmol, 10 mol%) of p-toluenesulfonic acid monohydrate.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to 120°C under an inert nitrogen atmosphere for 4-6 hours.
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Workup: Cool the reaction to room temperature. Evaporate the excess triethyl orthoformate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
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Self-Validation System: Monitor the reaction progress via Thin Layer Chromatography (TLC). Post-workup, successful cyclization is confirmed by LC-MS (observing the [M+H]⁺ mass shift corresponding to the net addition of a carbon atom and loss of ethanol/water) and ¹H NMR (the appearance of a distinct, deshielded singlet for the imidazole C-H proton at ~8.0-8.5 ppm).
References
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Molport Database: N6,N6-dimethylpyridine-2,3,6-triamine | 84770-84-3. Molport. 3
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Sapphire Bioscience: 6-N,6-N-Dimethylpyridine-2,3,6-triamine Product Specifications. Sapphire Bioscience. 4
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Google Patents (EP1250912A1): Haarfärbemittel (Hair Dyes). Google Patents. 1
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Google Patents (US4043750A): Developer-coupler hair dyes based on triamino-pyrimidinones. Google Patents. 5
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Current Medicinal Chemistry: Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science Publishers. 8
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PubMed (NIH): Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. National Institutes of Health.6
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ACS Publications: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies. American Chemical Society. 7
Sources
- 1. EP1250912A1 - Haarfärbemittel - Google Patents [patents.google.com]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 3. N6,N6-dimethylpyridine-2,3,6-triamine | 84770-84-3 | Buy Now [molport.com]
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- 5. US4043750A - Developer-coupler hair dyes based on triamino-pyrimidinones - Google Patents [patents.google.com]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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